molecular formula CH₆Br¹⁵N₃ B1158221 Guanidine-15N3 Hydrobromide

Guanidine-15N3 Hydrobromide

Cat. No.: B1158221
M. Wt: 142.96
Attention: For research use only. Not for human or veterinary use.
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Description

Guanidine-15N3 Hydrobromide is a stable isotope-labeled derivative of guanidine hydrobromide, where three nitrogen atoms are replaced with the ¹⁵N isotope. Its chemical formula is CH₅¹⁵N₃·HBr, with a molecular weight of approximately 137.97 g/mol (accounting for isotopic substitution). This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and metabolic studies as a tracer due to its isotopic enrichment, which enhances detection sensitivity and accuracy in analytical workflows .

Guanidine derivatives, including hydrobromide and hydrochloride salts, are widely recognized for their strong chaotropic properties, enabling protein denaturation and nucleic acid extraction. The isotopic labeling in this compound distinguishes it from non-labeled analogs, making it indispensable in quantitative proteomics and isotope dilution assays.

Properties

Molecular Formula

CH₆Br¹⁵N₃

Molecular Weight

142.96

Synonyms

Guanidine-15N3 Monohydrobromide;  Guanidinium-15N3 Bromide; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Guanidine-15N3 Hydrobromide with structurally related guanidine salts and other hydrobromide-containing compounds:

Compound Chemical Formula Molecular Weight (g/mol) Counterion Isotopic Labeling Primary Applications
This compound CH₅¹⁵N₃·HBr 137.97 HBr ¹⁵N₃ NMR/MS tracers, metabolic studies
Guanidine Hydrochloride CH₅N₃·HCl 95.53 HCl None Protein denaturation, RNA/DNA isolation
Galantamine Hydrobromide C₁₇H₂₁NO₃·HBr 368.27 HBr None Cholinesterase inhibition (pharmaceutical)
Key Differences:
  • Counterion Effects : this compound and Guanidine Hydrochloride differ in their counterions (Br⁻ vs. Cl⁻), influencing solubility and stability. Hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochlorides .
  • Isotopic Labeling: The ¹⁵N₃ labeling in this compound enables precise tracking in isotopic experiments, a feature absent in non-labeled analogs like Guanidine Hydrochloride.
  • Pharmacological vs. Research Use : Galantamine Hydrobromide, though structurally unrelated to guanidine derivatives, shares the hydrobromide counterion but is used therapeutically for Alzheimer’s disease, unlike the research-focused guanidine compounds .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Guanidine-<sup>15</sup>N3 Hydrobromide with high isotopic purity?

  • Methodological Answer : Synthesis typically involves reacting isotopically labeled precursors (e.g., <sup>15</sup>N-ammonia) with cyanamide derivatives under controlled acidic conditions. Purification via recrystallization in ethanol/water mixtures ensures removal of unreacted precursors. Characterization requires <sup>15</sup>N NMR (δ ≈ 70–90 ppm for guanidine nitrogens) and mass spectrometry (MS) to confirm isotopic enrichment (>98% <sup>15</sup>N3). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 8.5%, H: 2.1%, N: 23.8%) .

Q. What analytical techniques are essential for verifying the structural integrity of Guanidine-<sup>15</sup>N3 Hydrobromide?

  • Methodological Answer :

  • FT-IR Spectroscopy : Confirm N–H stretching (3100–3500 cm⁻¹) and C=N vibrations (1650–1700 cm⁻¹).
  • X-ray Diffraction (XRD) : Resolve crystalline structure and hydrogen-bonding networks.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>99%) using a C18 column with UV detection at 210 nm .

Q. What safety protocols are critical when handling Guanidine-<sup>15</sup>N3 Hydrobromide?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (pH ≈ 4–5 in solution).
  • Ventilation : Use fume hoods to avoid inhalation of dust (particle size <10 µm).
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicological data for Guanidine-<sup>15</sup>N3 Hydrobromide?

  • Methodological Answer : Contradictions in acute toxicity (e.g., LD50 oral rat: 500–750 mg/kg) may arise from batch variability or impurities. Validate findings via:

  • In vitro assays : Test cytotoxicity in HEK293 cells using MTT assays.
  • Cross-laboratory studies : Replicate protocols with standardized reagents.
  • Meta-analysis : Compare data from PubChem, manufacturer SDSs, and peer-reviewed studies .

Q. What computational approaches model the interaction of Guanidine-<sup>15</sup>N3 Hydrobromide with biomolecules?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to study guanidinium-ion binding to proteins (e.g., ribonuclease A).
  • Density Functional Theory (DFT) : Calculate charge distribution and hydrogen-bonding energetics (B3LYP/6-31G* basis set).
  • Isotopic Tracing : Integrate <sup>15</sup>N-labeled data into NMR-based structural models .

Q. How can isotopic labeling with Guanidine-<sup>15</sup>N3 Hydrobromide enhance metabolic flux analysis?

  • Methodological Answer :

  • Stable Isotope-Resolved Metabolomics (SIRM) : Track <sup>15</sup>N incorporation into urea cycle intermediates via LC-MS.
  • Kinetic Modeling : Use software like INCA to quantify isotopic enrichment in time-course studies.
  • Data Validation : Cross-check with <sup>13</sup>C-glucose tracing to control for cross-labeling artifacts .

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